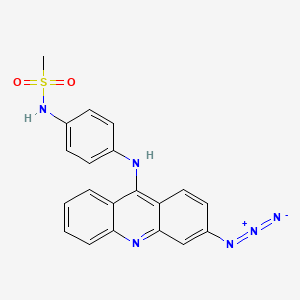
Methanesulfonamide, N-(4-((3-azido-9-acridinyl)amino)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonamide, N-(4-((3-azido-9-acridinyl)amino)phenyl)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an acridine moiety, an azido group, and a methanesulfonamide group, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-((3-azido-9-acridinyl)amino)phenyl)- typically involves multi-step organic reactions. The process begins with the preparation of the acridine derivative, followed by the introduction of the azido group and the methanesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are also critical due to the presence of the azido group, which can be potentially explosive.
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonamide, N-(4-((3-azido-9-acridinyl)amino)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Methanesulfonamide, N-(4-((3-azido-9-acridinyl)amino)phenyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methanesulfonamide, N-(4-((3-azido-9-acridinyl)amino)phenyl)- involves its interaction with DNA. The acridine moiety intercalates into the DNA strands, disrupting the normal function of the DNA and inhibiting cellular replication. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-((3,6-Diazido-9-acridinyl)amino)phenyl)methanesulfonamide
- N-(4-((3-Bromo-9-acridinyl)amino)phenyl)methanesulfonamide
Uniqueness
Methanesulfonamide, N-(4-((3-azido-9-acridinyl)amino)phenyl)- is unique due to the presence of the azido group, which imparts specific reactivity and potential biological activity. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject for further research.
Propiedades
Número CAS |
64894-90-2 |
|---|---|
Fórmula molecular |
C20H16N6O2S |
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
N-[4-[(3-azidoacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H16N6O2S/c1-29(27,28)25-14-8-6-13(7-9-14)22-20-16-4-2-3-5-18(16)23-19-12-15(24-26-21)10-11-17(19)20/h2-12,25H,1H3,(H,22,23) |
Clave InChI |
QBHRVJNBKGTANH-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



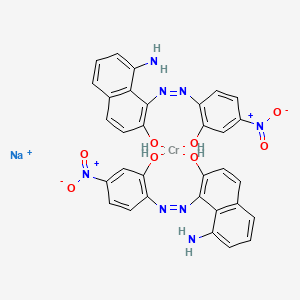
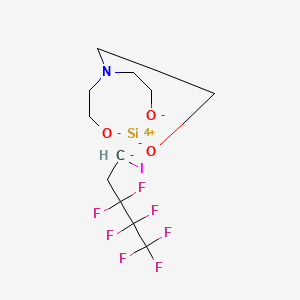

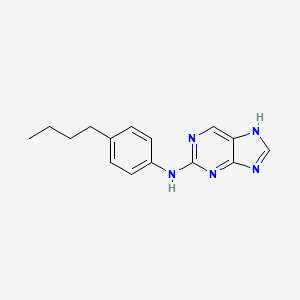
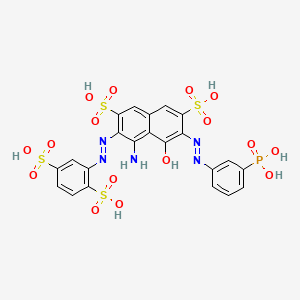


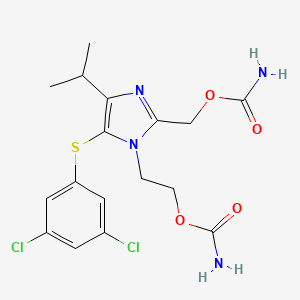
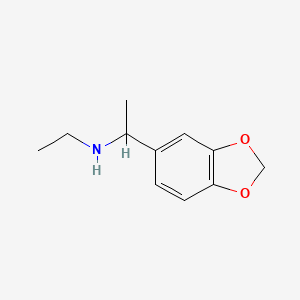
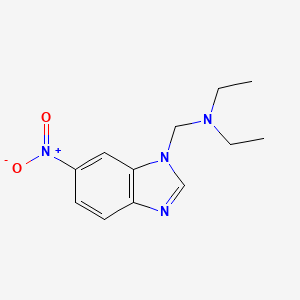
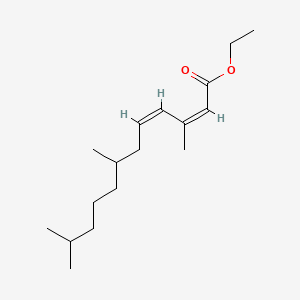
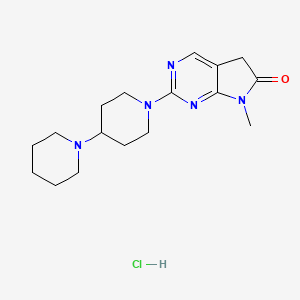
![sodium;2-[(2E)-2-[(5E)-5-[(3-amino-4-nitrophenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]-5-nitrobenzenesulfonate](/img/structure/B12701020.png)
